

# An In-depth Technical Guide to CAS Number 568-80-9: Galloflavin

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Galloflavin** (CAS 568-80-9) is a small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] Elevated LDH activity is a hallmark of many cancer types, contributing to the Warburg effect and promoting tumor survival and proliferation. This technical guide provides a comprehensive overview of **Galloflavin**, including its chemical properties, mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols for key assays and a summary of its biological activities are presented to facilitate further research and drug development efforts.

## **Chemical Properties and Synthesis**

**Galloflavin**, with the systematic name 3,8,9,10-tetrahydroxypyrano[3,2-c][2]benzopyran-2,6-dione, is a flavone-like compound.[2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
CAS Number	568-80-9 N/A		
Molecular Formula	C12H6O8 N/A		
Molecular Weight	278.17 g/mol	N/A	
Appearance	Crystalline solid	N/A	
Solubility	Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers.	[3]	
Purity	Typically ≥98%	N/A	

Synthesis: A detailed procedure for the synthesis of **Galloflavin** has been described by Manerba et al. in the journal ChemMedChem in 2012, as it is not readily commercially available.[1] The synthesis originates from gallic acid.[2] Researchers requiring this compound for their studies are encouraged to consult this primary literature for the full synthesis protocol.

### **Mechanism of Action**

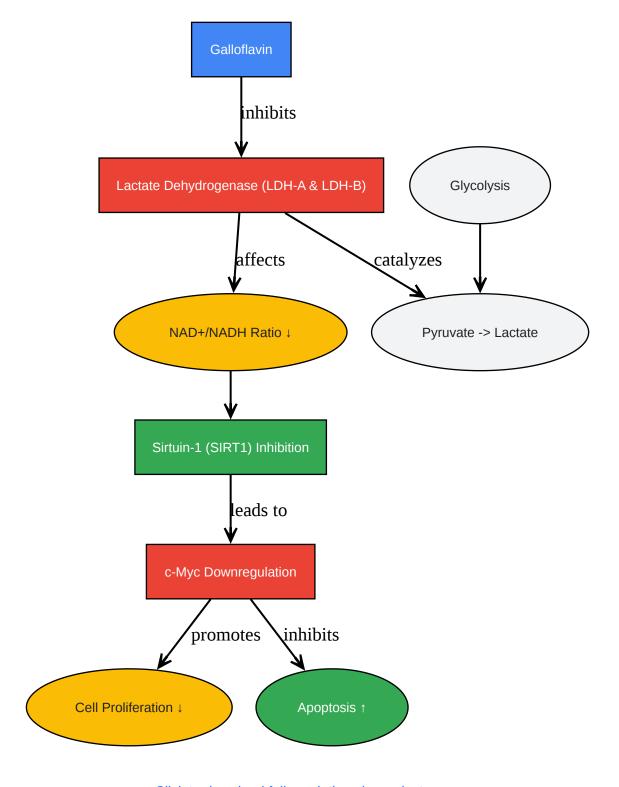
**Galloflavin** is a potent inhibitor of both lactate dehydrogenase A (LDH-A) and LDH-B isoforms. [1] It functions as a non-competitive inhibitor, binding to the free enzyme rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1] This binding hinders the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.

The inhibition of LDH by **Galloflavin** leads to a disruption of the metabolic processes that cancer cells heavily rely on for energy production. This ultimately results in a decrease in ATP levels, inhibition of cell proliferation, and induction of apoptosis.[2]

## **Signaling Pathways**

The inhibitory action of **Galloflavin** on LDH initiates a cascade of downstream effects on cellular signaling pathways. In Burkitt lymphoma cells, LDH inhibition by **Galloflavin** leads to a decrease in the NAD+/NADH ratio, which in turn inhibits the activity of sirtuin-1 (SIRT1).[4] This inhibition of SIRT1 subsequently leads to a reduction in the expression of the oncoprotein c-Myc, a key driver of cell proliferation and survival in many cancers.[4]





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Signaling pathway of Galloflavin in cancer cells.

In breast cancer cells, the antiproliferative action of **Galloflavin** involves different signaling pathways depending on the cancer subtype. In estrogen receptor-positive (ER $\alpha$ +) MCF-7 cells,



**Galloflavin** downregulates  $ER\alpha$ -mediated signaling. In contrast, in triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, its growth inhibitory effect is associated with the induction of oxidative stress.

# **Biological Activity**

**Galloflavin** has demonstrated significant anti-tumor activity across a range of cancer cell lines. Its primary effect is the inhibition of cell proliferation and the induction of apoptosis.

## **Quantitative Data**

The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of **Galloflavin** are summarized in the tables below.

Table 1: Inhibitory Constants (Ki) of Galloflavin

Target	Ki (μM)	Reference
LDH-A	5.46	[1]
LDH-B	15.06	[1]

Table 2: IC50 Values of Galloflavin in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Reference
ECC-1	Endometrial Cancer	25	[5]
Ishikawa	Endometrial Cancer	43	[5]
Primary Endometrial Cancer Cultures (6 of 8)	Endometrial Cancer	20-53	[5]
MCF7	Breast Cancer	Not specified, but effective	[6]
MDA-MB-231	Breast Cancer	Not specified, but effective	[6]
MCF-Tam	Breast Cancer	Not specified, but effective	[6]
PLC/PRF/5	Hepatocellular Carcinoma	Effective at micromolar concentrations	[2]
SW480	Colon Cancer	Effective at 5, 15 μM	[7]
Burkitt Lymphoma cell lines	Burkitt's Lymphoma	Effective at doses that achieve 50% inhibition of cell growth	[4]
OVCAR-3	Ovarian Cancer	Significant reduction in cell survival at 250 μΜ	[8]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **Galloflavin**'s biological effects.

## **Lactate Dehydrogenase (LDH) Activity Assay**

This protocol is for a microplate reader-based assay to determine LDH activity.



#### Materials:

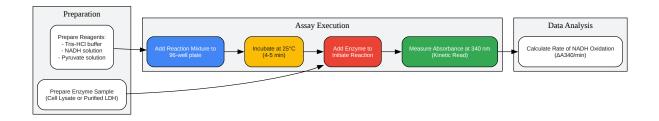
- Tris-HCl buffer (0.2 M, pH 7.3)
- NADH solution (6.6 mM in Tris-HCl buffer)
- Sodium pyruvate solution (30 mM in Tris-HCl buffer)
- LDH enzyme (from cell lysate or purified)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Set the microplate reader to 340 nm and 25°C.
- In each well of the microplate, prepare the reaction mixture by adding:
  - 280 μL of 0.2 M Tris-HCl buffer, pH 7.3
  - 10 μL of 6.6 mM NADH solution
  - 10 μL of 30 mM sodium pyruvate solution
- Incubate the plate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a blank rate.
- To initiate the reaction, add 10 μL of the appropriately diluted enzyme solution (cell lysate or purified LDH) to each well.
- Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the
  rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the
  reaction curve.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>.





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Workflow for the LDH activity assay.

## **Cell Viability (MTT) Assay**

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

#### Materials:

- Cells of interest
- · Complete cell culture medium
- Galloflavin stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm

#### Procedure:



- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of Galloflavin (typically in a serial dilution).
   Include a vehicle control (DMSO) and an untreated control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

## **Apoptosis (Annexin V) Assay**

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.

#### Materials:

- Cells of interest treated with Galloflavin
- Annexin V-FITC (or another fluorochrome)
- Propidium Iodide (PI)
- 1X Binding Buffer (calcium-rich)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer



#### Procedure:

- Induce apoptosis in cells by treating them with Galloflavin for the desired time.
- Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

#### Data Interpretation:

- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
- Annexin V-negative / PI-positive: Necrotic cells

## Conclusion

**Galloflavin** (CAS 568-80-9) is a valuable research tool for studying cancer metabolism and for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action as a non-competitive LDH inhibitor, coupled with its demonstrated efficacy in various cancer cell lines, makes it a compelling lead compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **Galloflavin** and its analogs. Further in



vivo studies are warranted to translate the promising in vitro findings into effective clinical applications.

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